Bismuth-213

Targeted Alpha Therapy Radiobiology Preclinical Efficacy

Bi-213 addresses the critical need for high-LET alpha emitters in targeted radionuclide therapy with reliable generator-based supply. - Single 8.4 MeV α-particle decay to stable 209Bi - no long-lived daughter redistribution or recoil toxicity. - <100 μm path length limits cross-fire, achieving 2% tumor cell survival vs. 37% for 177Lu at MTD. - >99.8% radiochemical purity via optimized 225Ac/213Bi generator systems; ideal for antibody fragments and small-molecule conjugates.

Molecular Formula Bi
Molecular Weight 212.99438 g/mol
CAS No. 15776-20-2
Cat. No. B1240523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth-213
CAS15776-20-2
Synonyms213Bi radioisotope
Bi-213 radioisotope
Bismuth-213
Molecular FormulaBi
Molecular Weight212.99438 g/mol
Structural Identifiers
SMILES[Bi]
InChIInChI=1S/Bi/i1+4
InChIKeyJCXGWMGPZLAOME-RNFDNDRNSA-N
Commercial & Availability
Standard Pack Sizes10 mci / 100 mci / 225 ac / 1000 mbq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth-213 in Targeted Alpha Therapy


Bismuth-213 is a radiometal that decays with a 45.6-minute half-life through the emission of a single high-energy alpha particle (8.4 MeV) to stable 209Bi, distinguishing it from in vivo alpha-generator nuclides like Actinium-225 (225Ac) [1]. Its short path length (<100 μm) and high linear energy transfer (LET; ∼80-100 keV/μm) enable potent, localized cell killing while minimizing cross-fire damage to surrounding healthy tissues [2]. It is supplied via a 225Ac/213Bi radionuclide generator, which provides a continuous source of this short-lived isotope for clinical and preclinical applications [3].

Bismuth-213 vs. Generic Analogs


In targeted radionuclide therapy, the choice of payload dictates not only potency but also the therapeutic index and logistical feasibility. Generic substitution is scientifically unsound due to profound differences in physical half-life, decay chain complexity, and particle emission profiles. For example, substituting 213Bi with the longer-lived alpha emitter 225Ac introduces a cascade of four alpha-emitting daughters, each with its own biodistribution and potential for off-target recoil toxicity [1]. Conversely, replacing 213Bi with a beta emitter like 177Lu sacrifices the high linear energy transfer (LET) that is essential for efficient cell kill, particularly in hypoxic or radioresistant tumor microenvironments [2]. The short, 45.6-minute half-life of 213Bi, while a logistical constraint, also provides a distinct advantage for rapid targeting and clearance, minimizing systemic exposure and enabling unique treatment schedules that are impossible with longer-lived analogs [3].

Bismuth-213 Comparative Evidence


Tumor Cell Survival: Alpha vs. Beta Emitters

In a comparative modeling study assessing the therapeutic efficacy of radiolabeled peptides, 213Bi demonstrated superior tumor cell kill compared to the beta emitters 177Lu and 90Y at their respective maximum tolerated activities (MTAs) [1]. When adjusted for kidney toxicity as the dose-limiting organ, the predicted in vivo tumor cell survival was only 2% for 213Bi, whereas it was 37% for 177Lu and 60% for 90Y [2]. This difference is driven by the high linear energy transfer (LET) of alpha particles, which produces a minimal effective dose rate for cell kill of 2.2 mGy/h, an order of magnitude lower than the 13-14 mGy/h required for beta emitters [3].

Targeted Alpha Therapy Radiobiology Preclinical Efficacy

Recoil Toxicity: Single vs. Cascade Alpha Decay

Unlike 225Ac, which acts as an in vivo generator releasing four alpha-emitting daughters (221Fr, 217At, 213Bi, 213Po) that can escape the chelator due to nuclear recoil, 213Bi decays via a single alpha particle directly to stable 209Bi [1]. This fundamental difference in decay chain complexity has significant implications for off-target toxicity. Studies have demonstrated that the recoiled daughters from 225Ac, particularly 221Fr and 213Bi, redistribute and accumulate in critical organs like the kidney and liver, contributing to non-targeted damage [2]. This is corroborated by in vivo findings where 213Bi-injected mice showed renal uptake of 1.8% ID/g at 30 minutes, which can be managed via chelation strategies, whereas the continuous generation of recoiling daughters from 225Ac-labeled constructs presents a persistent and more complex dosimetry challenge [3].

Targeted Alpha Therapy Radiochemistry Toxicology

DOTP vs. DOTA Chelation Efficiency

The short half-life of 213Bi necessitates rapid and efficient radiolabeling chemistry. A study comparing the chelator DOTP against the established standards DOTA and CHX-A''-DTPA found that DOTP required chelator concentrations that were approximately two orders of magnitude lower than CHX-A''-DTPA to achieve comparable 213Bi labeling efficiency at both 25°C and 95°C [1]. Furthermore, the resulting 213Bi-DOTP complex exhibited superior stability against demetallation in human plasma over 120 minutes (>96% intact complex), compared to only 85% for DOTA and 76% for CHX-A''-DTPA [2].

Radiopharmaceutical Chemistry Chelator Development GMP Production

Alpha vs. Beta Radioimmunotherapy in Myeloma

A direct comparative preclinical study evaluated the efficacy of anti-CD138 radioimmunotherapy (RIT) using 213Bi (alpha) and 177Lu (beta) in a syngeneic murine model of multiple myeloma [1]. A single dose of 3.7 MBq of 213Bi-labeled antibody increased median survival from 37 days (control) to 80 days and achieved a cure rate of 45% [2]. In contrast, an optimal tolerated dose of 18.5 MBq of 177Lu-labeled antibody extended median survival to only 54 days and failed to cure any animals (0% cure rate) [3].

Radioimmunotherapy Multiple Myeloma Preclinical Oncology

Bismuth-213 Application Scenarios


Deep Remission in Hematologic Malignancies

Based on evidence of 45% cure rates in preclinical myeloma models and potent single-cell killing in leukemia, 213Bi is optimally deployed for radioimmunotherapy of hematologic cancers [1]. Its short path length and high LET are ideal for eradicating disseminated, single-cell disease in the bone marrow and blood while limiting myelosuppression relative to beta emitters. The rapid tumor targeting enabled by its 46-minute half-life aligns with the fast pharmacokinetics of antibody fragments and small molecules, making it a strategic choice for developers of next-generation hematologic RIT agents [2].

Minimal Residual Disease Eradication

The 2% predicted tumor cell survival rate for 213Bi at its maximum tolerated activity, compared to 37% for 177Lu, directly supports its use in settings where the primary therapeutic objective is the elimination of small tumor cell clusters or minimal residual disease [1]. Applications include adjuvant therapy following surgical resection or in combination with other systemic therapies to prevent metastatic outgrowth. The single alpha-particle decay of 213Bi, which eliminates the risk of daughter nuclide redistribution seen with 225Ac, provides a more favorable dosimetry and toxicity profile for these adjuvant and potentially curative scenarios [2].

Intracavitary and Locoregional Delivery

The short half-life of 213Bi is a critical asset for locoregional administration routes, such as intraperitoneal, intravesical, or intrathecal delivery, where rapid clearance from the systemic circulation is desired to limit whole-body exposure [1]. The high radiochemical purity (>99.8%) and labeling yields (>85%) achievable with modern generator systems and optimized chelators ensure that a high proportion of the administered activity is delivered to the target cavity or tissue, maximizing the therapeutic index for diseases like bladder cancer, ovarian cancer peritoneal carcinomatosis, and leptomeningeal metastases [2].

Theranostic Pairing: Personalized Dosimetry

213Bi emits a 440-keV gamma photon in 26.5% of its decays, which, although low-yield, enables SPECT imaging for biodistribution and dosimetry verification [1]. More commonly, 213Bi is used as the therapeutic partner in theranostic pairs with positron-emitting 68Ga or gamma-emitting 111In-labeled analogs. This allows for patient-specific pre-therapy imaging to confirm target expression and predict absorbed doses to tumors and critical organs, thereby enabling personalized treatment planning and improving the safety and efficacy of subsequent 213Bi therapy [2].

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